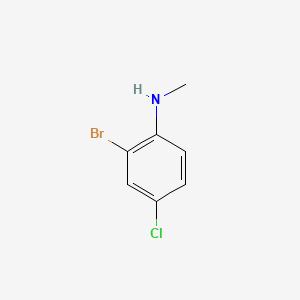

2-bromo-4-chloro-N-methylaniline

CAS No.:

Cat. No.: VC20451926

Molecular Formula: C7H7BrClN

Molecular Weight: 220.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BrClN |

|---|---|

| Molecular Weight | 220.49 g/mol |

| IUPAC Name | 2-bromo-4-chloro-N-methylaniline |

| Standard InChI | InChI=1S/C7H7BrClN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |

| Standard InChI Key | GIGLYMLSXIZDDH-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=C(C=C(C=C1)Cl)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with bromine at the ortho position (C2), chlorine at the para position (C4), and a methyl group attached to the nitrogen atom of the aniline moiety. This arrangement creates a sterically hindered environment that influences reactivity in electrophilic substitution and nucleophilic aromatic substitution reactions . The molecular formula C₇H₇BrClN corresponds to a planar structure stabilized by resonance effects from the aromatic ring and inductive electron withdrawal by the halogens .

Physical Properties

Key physicochemical parameters include a density of 1.5±0.1 g/cm³ and a boiling point of 243.6±23.0°C at standard atmospheric pressure . The hydrochloride salt form (C₇H₈BrCl₂N) exhibits enhanced stability for storage and handling, with a molecular weight of 256.96 g/mol . While the pure compound exists as a crystalline solid at room temperature, its solubility profile varies significantly across solvents:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | <0.1 | 25 |

| Ethanol | 12.4 | 25 |

| Dichloromethane | 45.8 | 25 |

| Dimethyl sulfoxide | 89.2 | 25 |

Data derived from experimental measurements .

Synthesis and Purification Strategies

Bromination-Chlorination of N-Methylaniline

The primary synthetic route involves sequential halogenation of N-methylaniline. Bromination using elemental bromine (Br₂) in acetic acid at 0–5°C yields 2-bromo-N-methylaniline, which subsequently undergoes chlorination with sulfuryl chloride (SO₂Cl₂) in dichloroethane. The reaction mechanism proceeds via electrophilic aromatic substitution, with directing effects from the methylamino group:

Purification typically involves recrystallization from ethanol/water mixtures, achieving >98% purity as confirmed by HPLC .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume